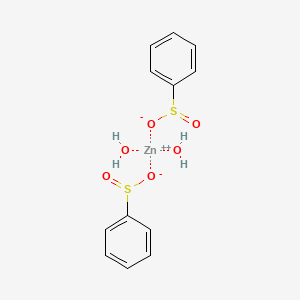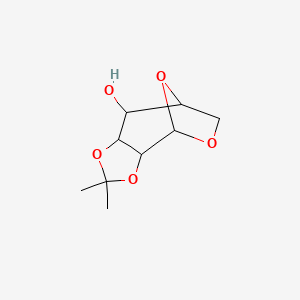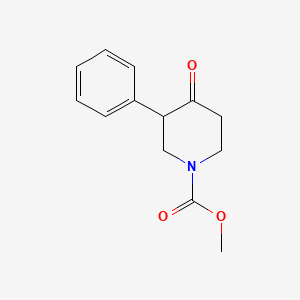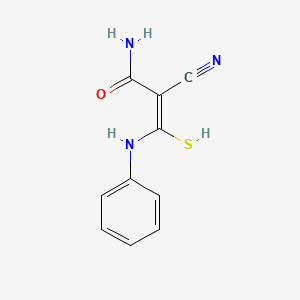
Acetyloxy Lacosamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacosamide is a third-generation antiepileptic drug used primarily for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . Acetyloxy Lacosamide retains the core structure of Lacosamide but includes an acetyloxy functional group, which may influence its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyloxy Lacosamide involves several steps, starting from D-serine. One common method includes the following steps :
Formation of Benzylamide of D-serine: This step involves the reaction of D-serine with benzylamine to form the benzylamide derivative.
Acetylation: The benzylamide derivative is then acetylated using acetic anhydride in the presence of a base such as sodium bicarbonate.
Methylation: The final step involves the methylation of the acetylated product using methyl iodide and silver oxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyloxy Lacosamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amides.
Applications De Recherche Scientifique
Acetyloxy Lacosamide has several scientific research applications, including :
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its effects on neuronal activity and potential neuroprotective properties.
Medicine: Investigated for its potential use in the treatment of epilepsy and neuropathic pain.
Industry: Used in the development of new drug formulations and delivery systems.
Mécanisme D'action
Acetyloxy Lacosamide exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . This mechanism is similar to that of Lacosamide, but the presence of the acetyloxy group may influence its binding affinity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lacosamide: The parent compound, used for the treatment of seizures.
Levetiracetam: Another antiepileptic drug with a different mechanism of action.
Carbamazepine: A traditional antiepileptic drug with a broader spectrum of activity.
Uniqueness
Acetyloxy Lacosamide is unique due to its specific modification with an acetyloxy group, which may enhance its pharmacological properties compared to Lacosamide. This modification can potentially lead to improved efficacy and reduced side effects in the treatment of epilepsy and neuropathic pain .
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
[2-acetamido-3-(benzylamino)-3-oxopropyl] acetate |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17) |
Clé InChI |
KQGUKRMTHAVMFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)

![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)


![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)

![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
